molecular formula C13H16O3 B090519 4-(Cyclohexyloxy)benzoic acid CAS No. 139-61-7

4-(Cyclohexyloxy)benzoic acid

Cat. No. B090519
CAS RN: 139-61-7
M. Wt: 220.26 g/mol
InChI Key: OTPHEAKUEAICPM-UHFFFAOYSA-N
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Description

The compound "4-(Cyclohexyloxy)benzoic acid" is a chemical entity that can be derived from benzoic acid and involves the cyclohexyl group as a substituent. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives, which are closely related to "4-(Cyclohexyloxy)benzoic acid," has been explored through microbial dihydroxylation of benzoic acid. This process, using Alcaligenes eutrophus strain B9, allows for the preparation of large quantities of dihydroxycyclohexa-3,5-diene-1-carboxylic acid with high enantiomeric excess, which can then undergo further oxidative and rearrangement reactions to yield a variety of products . Additionally, the synthesis of related compounds with cyclohexyl groups has been reported, such as the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene .

Molecular Structure Analysis

The molecular structure of compounds related to "4-(Cyclohexyloxy)benzoic acid" has been studied using various techniques. For instance, the crystal and molecular structures of several cyanoalkyloxy benzoic acids have been determined by single-crystal X-ray diffractometry, revealing the presence of hydrogen bonds between carboxylic acid groups of adjacent molecules . These studies are crucial for understanding the molecular conformation and packing arrangements that influence the compound's properties.

Chemical Reactions Analysis

The chemical reactivity of cyclohexyl-containing benzoic acid derivatives has been investigated in various contexts. For example, the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid involved a Grignard reaction, Wittig salt formation, and saponification steps . Such reactions are indicative of the versatile chemistry that can be applied to cyclohexyl-substituted benzoic acids, leading to a broad array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl-containing benzoic acid derivatives have been explored, particularly in the context of mesomorphic properties and electrooptic parameters. For instance, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acid chlorides and their electrooptic parameters have been studied, showing that certain mixtures containing these compounds have higher threshold and saturation voltages . This suggests potential applications in liquid crystal displays and other electrooptic devices.

Scientific Research Applications

  • Metabolism in Bacteria : 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, related to 4-(Cyclohexyloxy)benzoic acid, is involved in the metabolic pathway of benzoic acid in bacteria, being an intermediate in the formation of catechol (Reiner, 1971).

  • Lanthanide Coordination Compounds : Derivatives of 4-benzyloxy benzoic acid, which is structurally similar to 4-(Cyclohexyloxy)benzoic acid, have been used to create lanthanide coordination compounds. These compounds' luminescent properties are influenced by the presence of electron-releasing or electron-withdrawing groups (Sivakumar et al., 2010).

  • Cyclopolymerization in Chemistry : In the field of chemistry, 4-(Cyclohexyloxy)benzoic acid derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Drug Delivery Systems : Benzoic acid derivatives, closely related to 4-(Cyclohexyloxy)benzoic acid, have been studied for their role in complex formation with alpha cyclodextrin, a drug delivery system (Dikmen, 2021).

  • Polymer Modification : 4-(Cyclohexyloxy)benzoic acid and its derivatives have been used to modify polydimethylsiloxanes, affecting their thermal and rheological properties. The introduction of benzoic acid fragments into these polymers changes their glass-transition temperature and crystallization behavior (Gorodov et al., 2018).

  • Liquid Crystal Compounds : Derivatives of 4-(Cyclohexyloxy)benzoic acid have been synthesized for use in liquid crystal compounds, with their structures confirmed through various analytical techniques and their thermal properties determined (Zhong-wei, 2006).

  • Catalysis and Polymer Chemistry : Studies have also focused on the reactivity of cycloaliphatic diepoxides with carboxyl functionalized polymers, using cyclohexene oxide and substituted benzoic acids (related to 4-(Cyclohexyloxy)benzoic acid) as model compounds (Soucek et al., 1998).

  • Synthesis of Benzoic Acid Derivatives : There has been research on the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene, demonstrating the applicability of 4-(Cyclohexyloxy)benzoic acid derivatives in organic synthesis (Szczucinski & Ãbrowski, 1982).

  • Production of Cyclohexanecarboxylic Acid : Benzoic acid has been hydrogenated to cyclohexanecarboxylic acid using Ru/C catalysts, highlighting the relevance of benzoic acid derivatives in chemical transformations (Hong, 2004).

  • Food Science and Toxicology : Benzoic acid and its derivatives, including 4-(Cyclohexyloxy)benzoic acid, are common in foods and additives, leading to studies on their uses, exposure, metabolism, and potential health concerns (del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

4-(Cyclohexyloxy)benzoic acid may cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

properties

IUPAC Name

4-cyclohexyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHEAKUEAICPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160856
Record name 4-Cyclohexyloxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)benzoic acid

CAS RN

139-61-7
Record name 4-(Cyclohexyloxy)benzoic acid
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Record name 4-Cyclohexyloxybenzoic acid
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Record name 139-61-7
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Record name 4-Cyclohexyloxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Ulu, SE Appt, C Morisseau, SH Hwang… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Soluble epoxide hydrolase inhibitors (sEHIs) possess anti‐inflammatory, antiatherosclerotic, antihypertensive and analgesic properties. The …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
V D'yachenko, D Danilov, Y Kuznetsov, S Moiseev… - Molecules, 2023 - mdpi.com
A one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane containing a phenylmethylene fragment located between the adamantane fragment and the …
Number of citations: 7 www.mdpi.com
DV Danilov, VS D'yachenko, VV Burmistrov… - Russian Journal of …, 2022 - Springer
A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described. The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic …
Number of citations: 1 link.springer.com
A Ulu - 2013 - search.proquest.com
Cardiovascular disease (CVD) is the major cause of death and disability due to high morbidity, mortality and financial costs to health care. Atherosclerosis and hypertension are the two …
Number of citations: 2 search.proquest.com
CAS Number, I vivo Activity
Number of citations: 0

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